2,6-Bis(benzyloxy)aniline
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Overview
Description
2,6-Bis(benzyloxy)aniline is an organic compound that features two benzyloxy groups attached to the 2 and 6 positions of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzyloxy)aniline typically involves the reaction of 2,6-dihydroxyaniline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(benzyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the aniline ring can be reduced to form an amine.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid.
Reduction: Nitro groups can be reduced to amines.
Substitution: Benzyloxy groups can be replaced with methoxy or ethoxy groups.
Scientific Research Applications
2,6-Bis(benzyloxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(benzyloxy)aniline involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The aniline ring can undergo electrophilic aromatic substitution, making it reactive towards various electrophiles.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyaniline: Similar structure but with methoxy groups instead of benzyloxy groups.
2,6-Dihydroxyaniline: Precursor to 2,6-Bis(benzyloxy)aniline with hydroxyl groups instead of benzyloxy groups.
2,6-Dichloroaniline: Contains chlorine atoms instead of benzyloxy groups.
Uniqueness
This compound is unique due to the presence of benzyloxy groups, which provide steric hindrance and influence the compound’s reactivity and binding properties. This makes it a valuable compound for specific applications in synthesis and material science.
Properties
CAS No. |
61999-92-6 |
---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2,6-bis(phenylmethoxy)aniline |
InChI |
InChI=1S/C20H19NO2/c21-20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(20)23-15-17-10-5-2-6-11-17/h1-13H,14-15,21H2 |
InChI Key |
GBCLSWYQELUKHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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